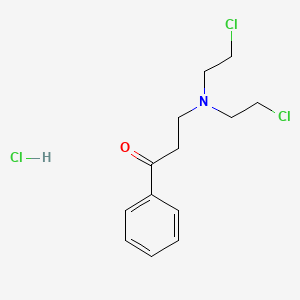
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a nitro group, and a hydrazone linkage, which contribute to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-isopropylpiperazinylacetyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted hydrazones, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazone linkage may also play a role in its mechanism of action by forming covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A precursor in the synthesis of 2-Furaldehyde, 5-nitro-, (4-isopropylpiperazinylacetyl)hydrazone.
2-Furaldehyde, 5-nitro-, semicarbazone: Another derivative of 5-nitro-2-furaldehyde with similar chemical properties.
Uniqueness
This compound is unique due to the presence of the (4-isopropylpiperazinylacetyl)hydrazone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
24637-21-6 |
|---|---|
Formule moléculaire |
C14H21N5O4 |
Poids moléculaire |
323.35 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-propan-2-ylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N5O4/c1-11(2)18-7-5-17(6-8-18)10-13(20)16-15-9-12-3-4-14(23-12)19(21)22/h3-4,9,11H,5-8,10H2,1-2H3,(H,16,20)/b15-9+ |
Clé InChI |
LYFYXKGHAQOPTP-OQLLNIDSSA-N |
SMILES isomérique |
CC(C)N1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC(C)N1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


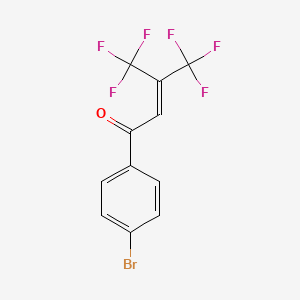
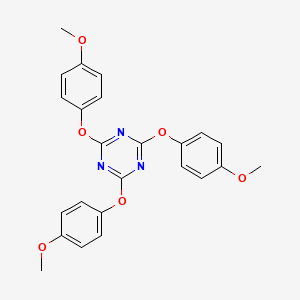
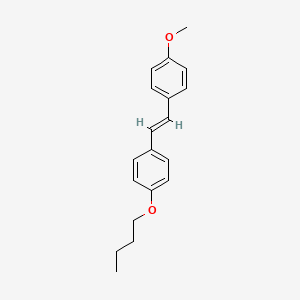

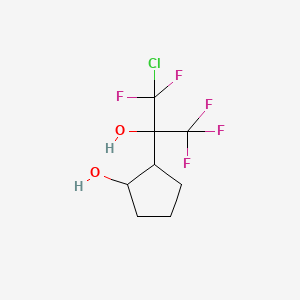
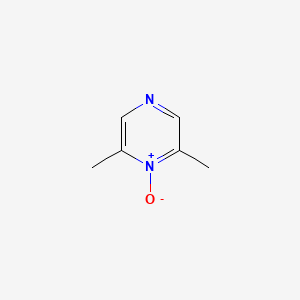
![[Hydroxy(methoxy)phosphoryl]carbamic acid](/img/structure/B14687420.png)
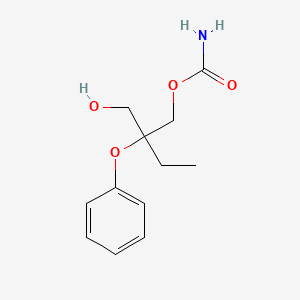
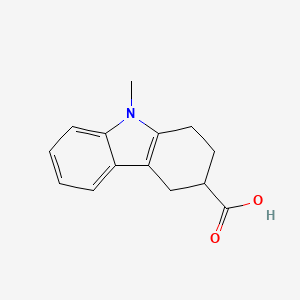

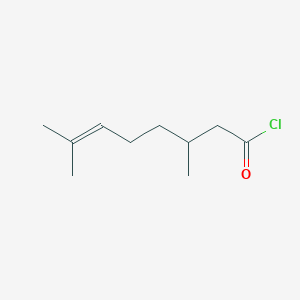
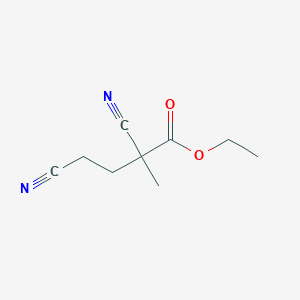
![Naphthalene, 1-[(phenylmethyl)seleno]-](/img/structure/B14687455.png)
